3-Chloro-2-fluorobenzoyl chloride (CAS: 85345-76-2) is a highly reactive, disubstituted aromatic acylating agent widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. Featuring an electron-withdrawing acid chloride functional group paired with a specific ortho-fluoro and meta-chloro substitution pattern, this compound serves as a critical building block for introducing the 3-chloro-2-fluorobenzoyl moiety into complex molecules [2]. In procurement and industrial scale-up workflows, it is prioritized over its corresponding free acid due to its ability to drive amidation and esterification reactions to near-quantitative yields without the need for expensive, moisture-sensitive coupling reagents, making it an essential intermediate for manufacturing highly selective kinase inhibitors and metabolically stable crop protection agents [3].
Substituting 3-chloro-2-fluorobenzoyl chloride with mono-substituted analogs (such as 3-chlorobenzoyl chloride or 2-fluorobenzoyl chloride) or alternative isomers (like 2-chloro-6-fluorobenzoyl chloride) fundamentally compromises downstream biological efficacy and target selectivity [1]. The specific ortho-fluoro group acts as a conformational lock, restricting the rotation of the resulting amide bond, while the meta-chloro group provides precise hydrophobic packing required for binding to targets like Aurora A or c-MET kinases . Furthermore, attempting to substitute the acid chloride with 3-chloro-2-fluorobenzoic acid in manufacturing workflows introduces significant processability issues; the free acid necessitates stoichiometric amounts of costly coupling agents (e.g., HATU or EDC), which generate difficult-to-remove byproducts and reduce overall isolated yields, making the acid chloride the only viable choice for cost-effective scale-up.
In industrial amidation workflows, particularly for coupling with sterically hindered amines like substituted piperazines, 3-chloro-2-fluorobenzoyl chloride demonstrates measurable processability advantages over 3-chloro-2-fluorobenzoic acid[1]. The acid chloride achieves near-quantitative conversion (>90% yield) using only a standard, low-cost acid scavenger such as triethylamine or DIPEA . In contrast, using the free acid requires stoichiometric quantities of expensive coupling reagents (e.g., HATU, EDC/HOBt), which typically result in lower isolated yields (~75-85%) and require extensive downstream purification to remove organic-soluble urea byproducts.
| Evidence Dimension | Amidation yield and reagent requirement |
| Target Compound Data | >90% yield; requires only low-cost amine base (TEA/DIPEA) |
| Comparator Or Baseline | 3-Chloro-2-fluorobenzoic acid: ~75-85% yield; requires expensive stoichiometric coupling agents |
| Quantified Difference | 15-20% higher isolated yield and elimination of coupling agent costs |
| Conditions | Scale-up amidation of hindered piperazine intermediates |
Procuring the acid chloride directly lowers the cost of goods and simplifies purification in large-scale API manufacturing by eliminating the need for complex coupling reagents.
The precise 3-chloro-2-fluoro substitution pattern is critical for achieving high target selectivity in kinase inhibitors, such as the Aurora A inhibitor MK-8745. Derivatives synthesized from 3-chloro-2-fluorobenzoyl chloride exhibit an IC50 of ~0.6 nM for Aurora A and a >450-fold selectivity over the closely related Aurora B kinase[1]. Comparators lacking this exact disubstitution (e.g., 3-chlorobenzoyl or 2-fluorobenzoyl analogs) fail to achieve this selectivity profile because they lack the combined ortho-fluoro conformational lock (which restricts amide bond rotation) and the meta-chloro hydrophobic interaction necessary for the specific kinase binding pocket[2].
| Evidence Dimension | Kinase selectivity (Aurora A vs. Aurora B) |
| Target Compound Data | IC50 ~0.6 nM (Aurora A); >450-fold selectivity over Aurora B |
| Comparator Or Baseline | Mono-substituted analogs (3-chloro or 2-fluoro): Significantly reduced potency and <50-fold selectivity |
| Quantified Difference | >9x improvement in target selectivity |
| Conditions | In vitro kinase inhibition assays for MK-8745 and analogs |
Buyers developing highly specific kinase inhibitors must select this exact disubstituted precursor to ensure the final API meets stringent off-target safety and efficacy profiles.
Procuring high-purity 3-chloro-2-fluorobenzoyl chloride is essential to prevent severe yield losses during downstream processing . When crude halogenation mixtures or closely related isomers (such as 2-chloro-6-fluorobenzoyl chloride) are used, the resulting amidation products are structural isomers that are notoriously difficult to separate, often requiring costly preparative HPLC . Utilizing the pure 3-chloro-2-fluoro isomer ensures >98% regiochemical purity in the final coupling step, avoiding the typical >50% yield reduction associated with separating mixed regioisomers in late-stage API synthesis[1].
| Evidence Dimension | Downstream isomeric purity and recovery yield |
| Target Compound Data | >98% isomeric purity; >90% recovery without preparative chromatography |
| Comparator Or Baseline | Mixed isomers or 2-chloro-6-fluoro analogs: <50% recovery due to required prep-HPLC separation |
| Quantified Difference | >40% increase in final step recovery yield |
| Conditions | Late-stage API amidation and purification |
Sourcing the exact, high-purity regioisomer prevents costly and yield-destroying chromatographic separations during commercial manufacturing.
Directly downstream of its superior amidation processability, this compound is the required precursor for synthesizing MK-8745 and related Aurora A inhibitors. Its high reactivity allows for efficient coupling with complex piperazine intermediates, while the 3-chloro-2-fluoro moiety guarantees the >450-fold target selectivity required for clinical efficacy.
In oncology drug discovery, this acid chloride is utilized to introduce the 3-chloro-2-fluorophenyl group into novel c-MET and MDM2 inhibitor scaffolds. The ortho-fluoro group provides a critical conformational lock that enhances binding affinity and metabolic stability compared to unsubstituted analogs[1].
For the industrial production of advanced fungicides and herbicides, procuring the acid chloride rather than the free acid enables cost-effective, large-scale acylation. The specific halogenation pattern imparts resistance to enzymatic degradation in target organisms, ensuring prolonged efficacy in crop protection applications [2].
Flammable;Corrosive